N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methylcyclohexyl)urea
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methylcyclohexyl)urea is a useful research compound. Its molecular formula is C17H24N2O and its molecular weight is 272.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.188863393 g/mol and the complexity rating of the compound is 344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical and Physical Properties
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2-methylcyclohexyl)urea exhibits significant solvatochromism with respect to its fluorescence properties, making it a potential candidate for the development of solvatochromic fluorescence probes. The emission maxima of related compounds correlate well with the anion-stabilizing properties of the solvent, facilitating the detection of analytes like alcohols, carboxylic acids, and fluoride ions which form strong hydrogen bonds with the amido hydrogen atom (Bohne, Ihmels, Waidelich, & Chang, 2005).
Biological Activities
Studies have shown that urea derivatives, including this compound and its analogs, demonstrate various biological activities. These activities range from enzyme inhibition to anticancer properties, highlighting the compound's potential in biomedical research. For instance, certain urea derivatives have shown activity against enzymes such as urease and β-glucuronidase, and some have demonstrated in vitro anticancer activities, suggesting their utility in drug development and therapeutic applications (Mustafa, Perveen, & Khan, 2014).
Material Science and Sensor Applications
The compound's derivatives have been explored for their potential in material science, particularly in the development of biosensors. For example, the covalent immobilization of enzymes on modified electrodes incorporating urea derivatives has been studied for the quantitative determination of urea in solutions, indicating the compound's role in enhancing sensor functionality and efficiency (Shalini, Sankaran, Lee, Tai, & Lin, 2014).
Catalysis and Chemical Synthesis
In the realm of chemical synthesis, urea derivatives, including those related to this compound, have been utilized as key intermediates in the synthesis of complex heterocyclic compounds. Their unique chemical structure enables them to participate in various catalytic and synthetic processes, leading to the formation of pharmacologically relevant molecules (Rajesh, Puri, Kant, & Reddy, 2017).
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2-methylcyclohexyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12-5-2-3-8-16(12)19-17(20)18-15-10-9-13-6-4-7-14(13)11-15/h9-12,16H,2-8H2,1H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVJDMPQHDEPHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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